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Compound of Interest

Compound Name: 3-Bromo-3-phenylpropanoic acid

Cat. No.: B046340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-3-phenylpropanoic acid, with the CAS number 15463-91-9, is a halogenated

carboxylic acid of significant interest in the field of organic synthesis and medicinal chemistry.

Its structure, featuring a bromine atom at the benzylic position and a terminal carboxylic acid,

renders it a versatile bifunctional molecule. This guide provides a comprehensive overview of

its chemical and physical properties, detailed synthesis and reaction protocols, and a review of

its applications, particularly as a key intermediate in the development of pharmacologically

active compounds.

Physicochemical and Spectroscopic Data
The accurate characterization of 3-Bromo-3-phenylpropanoic acid is fundamental for its

application in research and development. The following tables summarize its key

physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 15463-91-9 [1][2]

Molecular Formula C₉H₉BrO₂ [1][2]

Molecular Weight 229.07 g/mol [1][2]

IUPAC Name
3-bromo-3-phenylpropanoic

acid
[1]

Synonyms

3-Bromo-3-phenylpropionic

acid, β-Bromohydrocinnamic

acid

[1]

Appearance White crystalline solid [3]

Melting Point 135-138°C or 206-208°C [1][2]

Boiling Point 301.3°C at 760 mmHg [2]

Density 1.554 g/cm³ [2]

Solubility

Slightly soluble in cold carbon

disulfide; soluble in hot carbon

disulfide. Decomposed by

water.

[4]

XLogP3 2.6 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Note on Melting Point Discrepancy: The significant variation in the reported melting point (135-

138°C vs. 206-208°C) is noteworthy. This may be attributed to the existence of different

crystalline polymorphs or variations in sample purity. One source suggests the higher melting

range is associated with the product obtained from the dehydrobromination of 2,3-dibromo-3-

phenylpropanoic acid, implying a different crystalline form.[1] Researchers should consider the

synthetic route and purification method when comparing experimental values.
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Table 2: Spectroscopic Data

Technique Key Features

¹H NMR

Signals corresponding to the protons on the

phenyl ring and those adjacent to the bromine-

substituted carbon. The bromine atom induces a

deshielding effect on neighboring protons.

¹³C NMR

Characteristic chemical shifts for the phenyl ring

carbons, the carboxylic acid carbon, and the

carbon bearing the bromine atom.

Infrared (IR)

Absorption bands indicative of a carboxylic acid

(around 1700 cm⁻¹) and C-Br stretching

vibrations.

Mass Spec.

The molecular ion peak and fragmentation

pattern consistent with the structure of 3-bromo-

3-phenylpropanoic acid.

Synthesis and Experimental Protocols
The most common and direct synthesis of 3-Bromo-3-phenylpropanoic acid involves the

hydrobromination of cinnamic acid.[3] Alternative methods, such as radical bromination of 3-

phenylpropanoic acid, are also employed.

Synthesis from Cinnamic Acid via Hydrobromination
This method relies on the electrophilic addition of hydrogen bromide (HBr) across the double

bond of cinnamic acid. The reaction follows Markovnikov's rule, with the bromine atom adding

to the more substituted carbon (the benzylic position) due to the enhanced stability of the

resulting carbocation intermediate.[3]

Experimental Protocol:

Method 1: HBr in Acetic Acid
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Saturate glacial acetic acid with hydrogen bromide gas at room temperature.

(Approximately 0.6 g of HBr dissolves in 1 g of glacial acetic acid).

Add 10 g of finely powdered cinnamic acid to the HBr-saturated acetic acid solution.

Heat the mixture in a sealed tube for 2 hours at 100°C.

Upon cooling, 3-Bromo-3-phenylpropanoic acid will crystallize out of the solution.

Collect the crystals by filtration.

Recrystallize the product from an anhydrous solvent such as dry carbon disulfide. Caution:

The product is readily decomposed by water.[4]

Method 2: Aqueous HBr

Shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of

hydrobromic acid, saturated with HBr gas at 0°C, for two days.

Collect the resulting precipitate of 3-Bromo-3-phenylpropanoic acid by filtration.

Wash the precipitate with a small amount of ice-water.

Dry the product in a vacuum desiccator.[4]

Cinnamic Acid Benzylic Carbocation
Intermediate

Electrophilic Attack

HBr

3-Bromo-3-phenylpropanoic
acid

Bromide Attack

Click to download full resolution via product page

Caption: Synthesis of 3-Bromo-3-phenylpropanoic acid from Cinnamic Acid.
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Chemical Reactivity and Key Experimental
Protocols
The reactivity of 3-Bromo-3-phenylpropanoic acid is dominated by its two functional groups:

the labile bromine atom at the benzylic position and the carboxylic acid moiety.

Nucleophilic Substitution
The bromine atom is a good leaving group, making the benzylic carbon susceptible to

nucleophilic attack. This allows for the introduction of a wide array of functional groups.

Generic Experimental Workflow for Nucleophilic Substitution:

Dissolve 3-Bromo-3-phenylpropanoic acid
in a suitable aprotic solvent

Add the desired nucleophile
(e.g., amine, thiol, azide)

Heat the reaction mixture
(if necessary) and monitor progress by TLC

Perform aqueous workup
to remove salts and unreacted starting materials

Extract the product
into an organic solvent

Purify the product by
crystallization or chromatography
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Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution reactions.

Reduction
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents

like lithium aluminum hydride (LiAlH₄).

Experimental Protocol for Reduction to 3-Bromo-3-phenylpropan-1-ol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or

tetrahydrofuran (THF).

Cool the suspension to 0°C in an ice bath.

Slowly add a solution of 3-Bromo-3-phenylpropanoic acid in the same anhydrous solvent

to the LiAlH₄ suspension with stirring. Caution: The reaction is highly exothermic and

generates hydrogen gas.

After the addition is complete, allow the reaction to warm to room temperature and stir until

the starting material is consumed (monitor by TLC).

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the

sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution,

and then more water (Fieser work-up).[4]

Stir the resulting mixture until a granular precipitate forms.

Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and

concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-3-phenylpropan-

1-ol.

Purify the product by flash chromatography if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b046340?utm_src=pdf-body-img
https://www.benchchem.com/product/b046340?utm_src=pdf-body
http://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=aluminum_hydride_reduction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromo-3-phenylpropanoic
acid 3-Bromo-3-phenylpropan-1-ol
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Caption: Reduction of the carboxylic acid group.

Applications in Research and Drug Development
3-Bromo-3-phenylpropanoic acid serves as a valuable building block for the synthesis of

more complex molecules, including pharmaceutical intermediates and biologically active

compounds.

Precursor to Biologically Active Molecules: Its derivatives have been investigated for various

therapeutic applications. For instance, it is a precursor in the synthesis of enzyme inhibitors.

Scaffold for Chemical Libraries: The dual reactivity of the molecule allows for the generation

of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Biochemical Probes: The reactive bromine atom can be utilized to covalently modify the

active sites of enzymes, serving as a probe to investigate enzyme mechanisms and kinetics.

Biological Activity
While many studies focus on the biological activities of its derivatives, some research suggests

that compounds with the 3-phenylpropanoic acid core structure can exhibit biological effects.

For example, certain derivatives have shown antimicrobial activity against pathogens like

Escherichia coli and Staphylococcus aureus. The proposed mechanism for this antibacterial

action is often the inhibition of essential bacterial enzymes. However, specific studies focusing

solely on the biological activity of 3-Bromo-3-phenylpropanoic acid are limited.

Conclusion
3-Bromo-3-phenylpropanoic acid is a cornerstone intermediate in organic synthesis, offering

a gateway to a wide range of more complex molecules. Its well-defined reactivity, coupled with

established synthetic protocols, makes it an invaluable tool for researchers in both academic
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and industrial settings. The continued exploration of its potential in the synthesis of novel

therapeutic agents underscores its importance in the field of drug discovery and development.

Further investigation into its own biological activities and potential modulation of cellular

signaling pathways may reveal new applications for this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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